molecular formula C22H16F6N4O2 B11955423 1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) CAS No. 882865-86-3

1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)

Cat. No.: B11955423
CAS No.: 882865-86-3
M. Wt: 482.4 g/mol
InChI Key: UYEIEBZWWIBDRP-UHFFFAOYSA-N
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Description

1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a bis-urea derivative featuring a 1,2-phenylene (ortho-substituted benzene) core linked to two 3-(trifluoromethyl)phenyl urea groups. This compound belongs to a class of synthetic anion transporters studied for their ability to facilitate ion transport across lipid membranes .

Properties

CAS No.

882865-86-3

Molecular Formula

C22H16F6N4O2

Molecular Weight

482.4 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea

InChI

InChI=1S/C22H16F6N4O2/c23-21(24,25)13-5-3-7-15(11-13)29-19(33)31-17-9-1-2-10-18(17)32-20(34)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34)

InChI Key

UYEIEBZWWIBDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,2-phenylenediamine with 3-(3-(trifluoromethyl)phenyl)isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures. The reaction proceeds through the formation of urea linkages between the amine and isocyanate groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of trifluoromethyl groups with other functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Key Findings :

  • The meta isomer’s predicted CCS values (194–198 Ų) suggest a larger effective size than the para isomer, likely due to asymmetric adduct formation .

Substituent Variations

Substituents on the phenyl rings modulate electronic properties and bioactivity:

Compound Name Substituents Key Differences
1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) (Target Compound) 3-CF₃ Enhanced lipophilicity; strong electron-withdrawing effects stabilize urea NHs
Transporter T1 (1,1'-(1,2-phenylene)bis(3-(3,5-bis(CF₃)phenyl)urea)) 3,5-bis-CF₃ Increased steric bulk and lipophilicity; demonstrated Cl⁻/carboxylate exchange
1,1'-(1,2-Phenylene)bis(3-(3-chlorophenyl)urea) 3-Cl Reduced electron-withdrawing effect compared to CF₃; lower membrane affinity

Key Findings :

  • The 3,5-bis-CF₃ substitution in T1 improves anion transport efficiency due to stronger hydrogen-bonding interactions with carboxylates .
  • Chlorine substituents (e.g., 3-Cl) reduce transport efficacy compared to CF₃, as Cl is less electron-withdrawing and less lipophilic .

Physicochemical and Functional Properties

Collision Cross Section (CCS) Analysis

For the meta isomer (1,3-phenylene), predicted CCS values range from 191.0–197.7 Ų depending on adduct type, with [M+Na]+ exhibiting the largest CCS (197.7 Ų) . These data highlight the influence of adduct formation on molecular size in mass spectrometry.

Transport Efficiency

  • Transporter T1 (3,5-bis-CF₃) achieves rapid Cl⁻ efflux in liposomes (1:1000 transporter/lipid ratio) due to optimized carboxylate binding .
  • The target compound (3-CF₃) is expected to exhibit lower transport activity than T1, as mono-CF₃ groups provide fewer binding sites for anions.

Discussion and Research Implications

The structural nuances of bis-urea compounds—such as phenylene linkage position and substituent electronegativity—directly govern their physicochemical behavior and functional performance. For instance:

  • Ortho-linked compounds may favor intramolecular interactions, reducing solubility but enhancing membrane localization.
  • Bis-CF₃ substituents outperform mono-CF₃ or Cl analogues in anion transport due to stronger hydrogen-bonding networks .

Limitations: Limited experimental data exist for the target compound, necessitating further studies on its synthesis, crystallography, and transport kinetics.

Biological Activity

The compound 1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) , often abbreviated as TFPU , is a member of the bis(urea) class of compounds known for their diverse biological activities. This article explores the biological activity of TFPU, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The molecular formula for TFPU is C22H18F3N3O2C_{22}H_{18}F_3N_3O_2, and its structure can be represented as follows:

Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

TFPU exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : TFPU has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and tumor progression.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cellular proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that TFPU exhibits significant inhibitory activity against IDO. The IC50 value for TFPU in inhibiting IDO was found to be approximately 0.7 µM , indicating potent enzyme inhibition compared to other compounds in its class.

CompoundTargetIC50 (µM)
TFPUIDO0.7
BMS-E30IDO8.569
OtherIDOVaries

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, TFPU demonstrated cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 5.0 µM against MCF-7 cells and 4.5 µM against A549 cells.
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of TFPU in models of oxidative stress-induced neuronal damage. The results indicated that TFPU could reduce cell death by approximately 30% compared to controls.

Research Findings

Recent research has focused on optimizing the structure of TFPU to enhance its biological activity. Substituent modifications have been explored to improve binding affinity and selectivity for IDO:

  • Para-substituted Phenyl Urea Derivatives : Compounds with electron-withdrawing groups at the para-position exhibited enhanced potency.
  • Structural Variants : Studies involving structural modifications revealed that certain substitutions could significantly impact inhibitory activity.

Table: Summary of Structural Variants and Their Activities

VariantStructure ModificationIDO IC50 (µM)
TFPUNone0.7
Variant APara-NO2 substitution0.157
Variant BOrtho-Cl substitutionNo activity

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